Synthesis and Properties of 4,5,6,7-Tetrahydro-1,3-benzoxazol-2-amine: A Comprehensive Technical Guide
Synthesis and Properties of 4,5,6,7-Tetrahydro-1,3-benzoxazol-2-amine: A Comprehensive Technical Guide
Executive Summary
4,5,6,7-Tetrahydro-1,3-benzoxazol-2-amine (also known as 2-amino-4,5,6,7-tetrahydrobenzoxazole) is a specialized heterocyclic building block of significant interest in medicinal chemistry. It serves as the primary precursor for the synthesis of oxygen-containing analogues of Pifithrin-α[PFT-α (O)], a highly potent p53 inhibitor[1]. This whitepaper details the physicochemical properties, the mechanistic rationale behind its synthesis, and its downstream applications in developing neuroprotective therapeutics for traumatic brain injury (TBI)[2].
Chemical Identity and Physicochemical Properties
Understanding the baseline properties of the compound is essential for reaction design, stoichiometric calculations, and downstream purification workflows.
| Property | Value |
| Chemical Name | 4,5,6,7-Tetrahydro-1,3-benzoxazol-2-amine |
| CAS Registry Number | 2933-42-8 (Free base)[3],[4] |
| Molecular Formula | C7H10N2O[4] |
| Molecular Weight | 138.17 g/mol [3] |
| EC Number | 866-942-7[4] |
| Structural Class | Bicyclic heteroaromatic (Tetrahydrobenzoxazole) |
Note: The compound is frequently isolated and utilized as its hydrochloride salt (CAS: 16167-46-7, MW: 174.63 g/mol ) to enhance aqueous solubility and stability during long-term storage.
Mechanistic Pathway & Synthesis Strategy
The standard synthesis of 4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine relies on the condensation of 2-hydroxycyclohexanone (adipoin) with cyanamide[5].
Expertise & Causality in Reaction Design: Adipoin naturally exists as a highly stable dimer at room temperature. The application of a 95 °C oil bath is not merely to accelerate reaction kinetics; it is fundamentally required to thermally dissociate the dimer into the reactive 2-hydroxycyclohexanone monomer[5],[1]. Once monomeric, the electrophilic carbonyl carbon is exposed.
Cyanamide is specifically chosen over urea or thiourea to ensure high yields of the oxygen-containing oxazole ring without the risk of forming sulfur-based thiazole byproducts[5]. Cyanamide acts as a bis-nucleophile: its primary amine attacks the carbonyl to form a hemiaminal intermediate. Subsequent dehydration and intramolecular cyclization by the adjacent hydroxyl group onto the nitrile carbon yields the stable 5-membered oxazole ring.
Fig 1: Mechanistic pathway for the synthesis of 4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring reproducibility and high purity of the final heterocyclic product[5],[1].
Reagents:
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2-Hydroxycyclohexanone dimer (Adipoin): 1.0 equivalent
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Cyanamide (NH₂CN): 1.2 equivalents (slight excess to drive complete conversion)
Procedure:
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Dimer Dissociation: Charge a dry, round-bottom flask with the 2-hydroxycyclohexanone dimer. Submerge the flask in a pre-heated oil bath at 95 °C.
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Nucleophilic Addition: Once fully melted, add cyanamide (1.2 eq) portion-wise to the vigorously stirring liquid. Maintain the temperature strictly at 95 °C.
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Cyclization & Dehydration: Stir the mixture continuously for 2-4 hours.
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Validation Check: The reaction progress must be monitored by TLC (DCM:MeOH 9:1). The cessation of water vapor evolution indicates the completion of the dehydration/cyclization step.
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Work-up: Cool the reaction mixture to room temperature. Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize any acidic byproducts, followed by a brine wash.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from a mixture of Methanol/Ethyl Acetate to afford pure 4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine as a crystalline solid[5].
Applications in Drug Development: p53 Inhibitors
The primary pharmacological utility of 4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine is its role as a precursor for synthesizing potent p53 inhibitors.
By stirring the synthesized 2-amino-4,5,6,7-tetrahydrobenzoxazole with an α-bromomethyl ketone derivative at room temperature for 48 hours, researchers synthesize the Pifithrin-α oxygen analogue [PFT-α (O)][5],[1]. PFT-α (O) is a highly stable inhibitor of p53 transcriptional activity.
In Vitro and In Vivo Efficacy:
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Cellular Protection: PFT-α (O) effectively protects PC12 neuronal cells from apoptosis induced by DNA-damaging agents like camptothecin[6].
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Traumatic Brain Injury (TBI): In experimental in vivo models of TBI (e.g., Controlled Cortical Impact), post-trauma administration of PFT-α (O) significantly reduces the upregulation of pro-apoptotic genes such as PUMA and Bax[2]. This mechanism prevents mitochondrial membrane permeability transition, rescuing neurons from delayed death and significantly improving neurological functional outcomes[2].
Fig 2: Workflow from synthesized intermediate to p53 inhibitor PFT-α (O) for neuroprotection.
Sources
- 1. Post-trauma administration of the pifithrin-α oxygen analogue improves histological and functional outcomes after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-trauma administration of the pifithrin-α oxygen analogue improves histological and functional outcomes after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2933-42-8|4,5,6,7-Tetrahydrobenzo[d]oxazol-2-amine|BLD Pharm [bldpharm.com]
- 4. ECHA CHEM [chem.echa.europa.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
